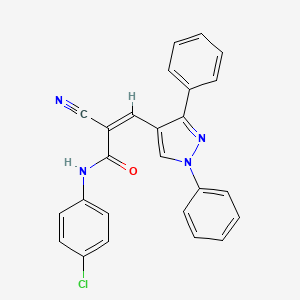

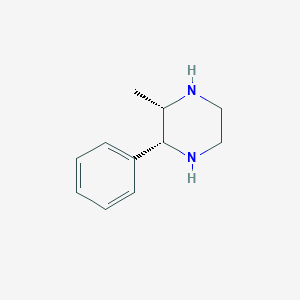

![molecular formula C18H19N3OS B2757601 (3-Methyl-6-phenylimidazo[2,1-b]thiazol-2-yl)(piperidin-1-yl)methanone CAS No. 852132-43-5](/img/structure/B2757601.png)

(3-Methyl-6-phenylimidazo[2,1-b]thiazol-2-yl)(piperidin-1-yl)methanone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Imidazo[2,1-b]thiazoles are a class of heterocyclic compounds that have been studied for their diverse biological activities . They contain a five-membered ring with three carbon atoms, one sulfur atom, and one nitrogen atom .

Synthesis Analysis

Imidazo[2,1-b]thiazole-based chalcones have been synthesized and tested for their anticancer activities . The synthesis process involves coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid .Molecular Structure Analysis

The thiazole ring in these compounds is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The chemical shift of the ring proton is between 7.27 and 8.77 ppm .Chemical Reactions Analysis

Imidazo[2,1-b]thiazole-based chalcones have been tested for their cytotoxic ability on different types of cancer cells . The compounds exhibited much higher cytotoxic activity on the cancer cells than that of normal cells .Physical and Chemical Properties Analysis

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . It is a clear pale yellow liquid with a boiling point of 116–118°C and specific gravity 1.2 .Applications De Recherche Scientifique

Synthesis and Optical Properties

One Pot Synthesis of Low Cost Emitters

A study by Volpi et al. (2017) explored the synthesis of 1,3-diarylated imidazo[1,5-a]pyridine derivatives through a one-pot, three-component condensation process. These compounds, including structures similar to the query compound, exhibit remarkable Stokes' shift range and tunable quantum yields, indicating their potential as low-cost luminescent materials for various applications, such as in display technologies or as optical markers (Volpi et al., 2017).

Antimicrobial Activity

New Pyridine Derivatives with Antimicrobial Properties

Patel et al. (2011) synthesized a series of 2-[N-(substitutedbenzothiazolyl)amino]pyridine-3-carboxylic acids demonstrating variable and modest antimicrobial activity against bacteria and fungi. This suggests that similar compounds, including the one of interest, could be explored for antimicrobial applications, underscoring the importance of structural modification in enhancing biological activity (Patel et al., 2011).

Insecticidal Activity

Novel Piperidine Thiazole Compounds as Insecticides

Ding et al. (2019) designed and synthesized new piperidine thiazole compounds, showing significant insecticidal activities against armyworm at various concentrations. This research highlights the potential of structurally similar compounds in developing new insecticides, providing an eco-friendly alternative to current chemical pesticides (Ding et al., 2019).

Cancer Research Applications

Na+/K(+)-ATPase and Ras Oncogene Activity Inhibition

Lefranc et al. (2013) investigated the in vitro growth inhibitory activity of thiazoles and thienothiazoles, including a compound structurally similar to the query, on a panel of human cancer cell lines. The study found that certain compounds displayed significant growth inhibitory activity, highlighting the potential of such molecules in cancer research and treatment (Lefranc et al., 2013).

Mécanisme D'action

Target of Action

The compound also shows selectivity for cancer cells over normal mouse fibroblast cells (3T3-L1) .

Mode of Action

The exact interaction of (3-Methyl-6-phenylimidazo[2,1-b]thiazol-2-yl)(piperidin-1-yl)methanone with its targets remains to be fully elucidated These studies suggest that the compound interacts with DNA dodecamer and caspase-3. The binding site amino acids and their free binding energies were calculated, supporting its potential as an anticancer agent .

Result of Action

The compound induces mitochondrial membrane depolarization, multicaspase activation, and ultimately apoptosis in MCF-7 breast cancer cells. These effects contribute to its cytotoxicity against cancer cells .

Safety and Hazards

Orientations Futures

Analyse Biochimique

Biochemical Properties

The compound (3-Methyl-6-phenylimidazo[2,1-b]thiazol-2-yl)(piperidin-1-yl)methanone has been found to interact with various enzymes and proteins

Cellular Effects

It has been suggested that it may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is believed to exert its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Propriétés

IUPAC Name |

(3-methyl-6-phenylimidazo[2,1-b][1,3]thiazol-2-yl)-piperidin-1-ylmethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19N3OS/c1-13-16(17(22)20-10-6-3-7-11-20)23-18-19-15(12-21(13)18)14-8-4-2-5-9-14/h2,4-5,8-9,12H,3,6-7,10-11H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKBWDGAWMJCDGL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC2=NC(=CN12)C3=CC=CC=C3)C(=O)N4CCCCC4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19N3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

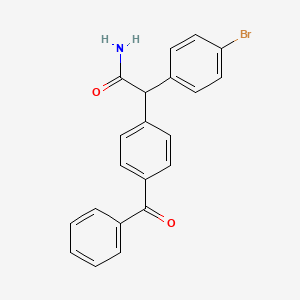

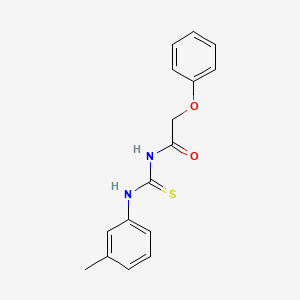

![4-(benzenesulfonyl)-1-[4-(4-ethyl-1,3-benzothiazol-2-yl)piperazin-1-yl]butan-1-one](/img/structure/B2757522.png)

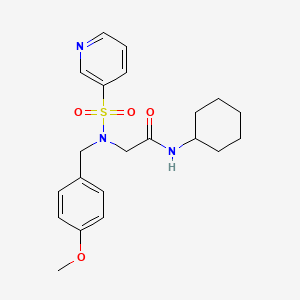

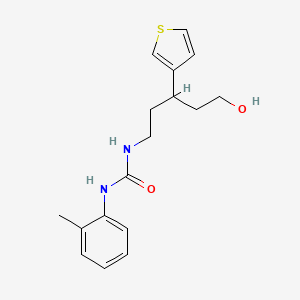

![N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-4-(N-cyclohexyl-N-methylsulfamoyl)benzamide](/img/structure/B2757523.png)

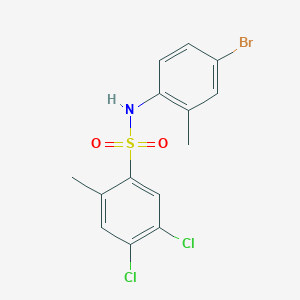

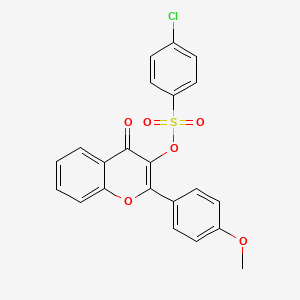

![3-(5-chloro-2-oxo-1,3-benzoxazol-3-yl)-N-[2-(trifluoromethyl)phenyl]propanamide](/img/structure/B2757526.png)

![4-(4-fluorobenzyl)-1-[(4-vinylbenzyl)thio][1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one](/img/no-structure.png)

![2-amino-1-(2-methoxyethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carbonitrile](/img/structure/B2757536.png)

![N'-(2-methoxyphenyl)-N-{2-[2-(2-methylphenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}ethanediamide](/img/structure/B2757538.png)